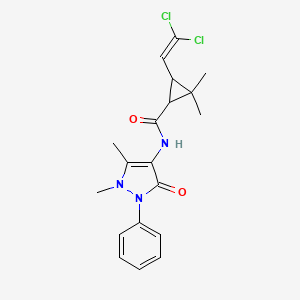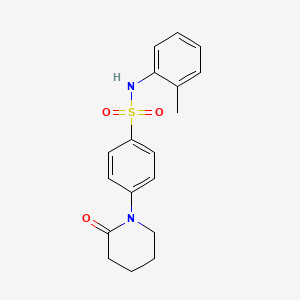![molecular formula C15H16ClN3O2S B5179810 5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)
5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H16ClN3O2S and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0651756 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of CHEMBL5000505 is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By targeting this factor, CHEMBL5000505 can influence the process of blood coagulation.
Mode of Action
CHEMBL5000505 acts as an inhibitor of blood coagulation factor Xa . By inhibiting this factor, the compound interferes with the normal process of blood clotting. This can prevent the formation of blood clots, which is beneficial in conditions where there’s an increased risk of clot formation.
Result of Action
By inhibiting factor Xa and disrupting the coagulation cascade, CHEMBL5000505 can prevent the formation of blood clots. This can help to reduce the risk of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
5-chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-3-12(22-13)15(20)18-10-11-2-1-5-17-14(11)19-6-8-21-9-7-19/h1-5H,6-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWXCRJIANHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5179738.png)
![5-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B5179744.png)

![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
![(5E)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5179755.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)
![2-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)(2-HYDROXYETHYL)AMINO]ETHAN-1-OL](/img/structure/B5179781.png)

![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5179834.png)
